

# HO-Peg7-CH2cooh CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HO-Peg7-CH2cooh

Cat. No.: B11825943

[Get Quote](#)

## In-Depth Technical Guide to HO-Peg7-CH2cooh

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid, commonly referred to as **HO-Peg7-CH2cooh**. This heterobifunctional polyethylene glycol (PEG) linker is a valuable tool in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

## Core Molecular Information

The fundamental properties of **HO-Peg7-CH2cooh** are summarized in the table below, providing a clear reference for researchers.

Property	Value	Reference
Chemical Name	2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid	--INVALID-LINK--
CAS Number	2250056-27-8	
Molecular Formula	C16H32O10	
Molecular Weight	384.42 g/mol	
Appearance	Colorless liquid or solid	
Solubility	Soluble in water and many organic solvents	
Storage	Recommended storage at 2-8°C for short term, and -20°C for long term in a dry, sealed container.	

## Synthesis and Chemical Properties

**HO-Peg7-CH2cooh** is a monodisperse PEG derivative featuring a terminal hydroxyl group and a carboxylic acid group, separated by a seven-unit ethylene glycol chain. This structure imparts both hydrophilicity and reactive handles for bioconjugation.

While a specific, detailed synthesis protocol for **HO-Peg7-CH2cooh** is not readily available in peer-reviewed literature, a general synthetic approach can be inferred from established methods for similar PEG-acid derivatives. A plausible synthetic route is outlined below.

### General Synthesis Pathway

The synthesis of asymmetrical PEG derivatives like **HO-Peg7-CH2cooh** typically involves a multi-step process that starts with a protected form of the ethylene glycol chain.

**Step 1: Monoprotection**

Heptaethylene Glycol

Protection chemistry

Protected Heptaethylene Glycol  
(e.g., with a silyl ether)**Step 2: Functionalization of Free Hydroxyl**

Protected Heptaethylene Glycol

Introduction of acetonitrile

Protected PEG-acetonitrile

**Step 3: Hydrolysis and Deprotection**

Protected PEG-acetonitrile

Acid or base hydrolysis  
followed by deprotectionHO-Peg7-CH<sub>2</sub>cooh[Click to download full resolution via product page](#)Caption: Generalized synthetic workflow for **HO-Peg7-CH<sub>2</sub>cooh**.

# Experimental Protocols: Applications in Bioconjugation and PROTAC Synthesis

The bifunctional nature of **HO-Peg7-CH<sub>2</sub>cooh** makes it an ideal linker for covalently attaching different molecules. The carboxylic acid can be activated to react with primary amines (e.g., on proteins), while the hydroxyl group can be used for further modifications or attachments.

## Protocol 1: General Protein Conjugation via Amide Bond Formation

This protocol outlines the steps for conjugating **HO-Peg7-CH<sub>2</sub>cooh** to a protein containing accessible lysine residues.

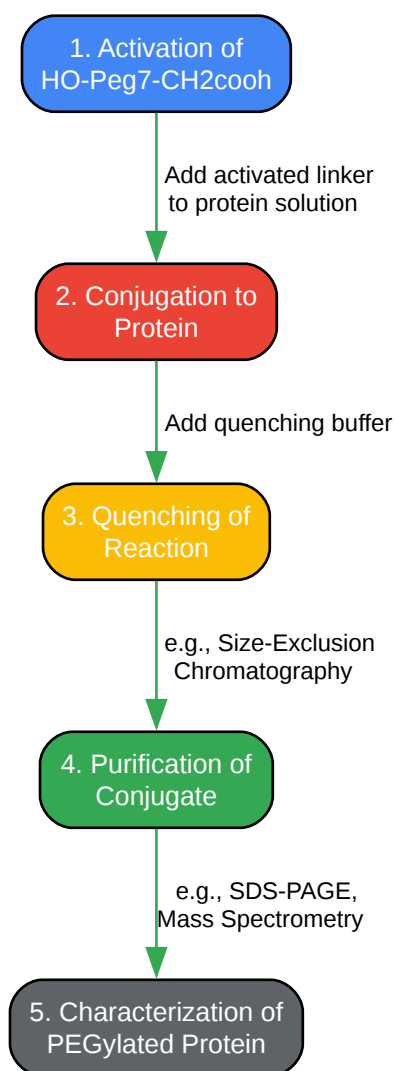
Materials:

- **HO-Peg7-CH<sub>2</sub>cooh**
- Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
- N-hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Quenching solution (e.g., 1M Tris-HCl, pH 8.5)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Activation of Carboxylic Acid:
  - Dissolve **HO-Peg7-CH<sub>2</sub>cooh**, NHS, and EDC in DMF or DMSO. The molar ratio should be optimized but a starting point of 1:1.2:1.2 (PEG-linker:NHS:EDC) is common.
  - Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester.

- Conjugation to Protein:
  - Add the activated PEG-linker solution to the protein solution. The molar excess of the PEG linker over the protein will depend on the desired degree of labeling and should be empirically determined.
  - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
  - Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester.
- Purification:
  - Remove excess, unreacted PEG-linker and byproducts by size-exclusion chromatography or dialysis.
- Characterization:
  - Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.



[Click to download full resolution via product page](#)

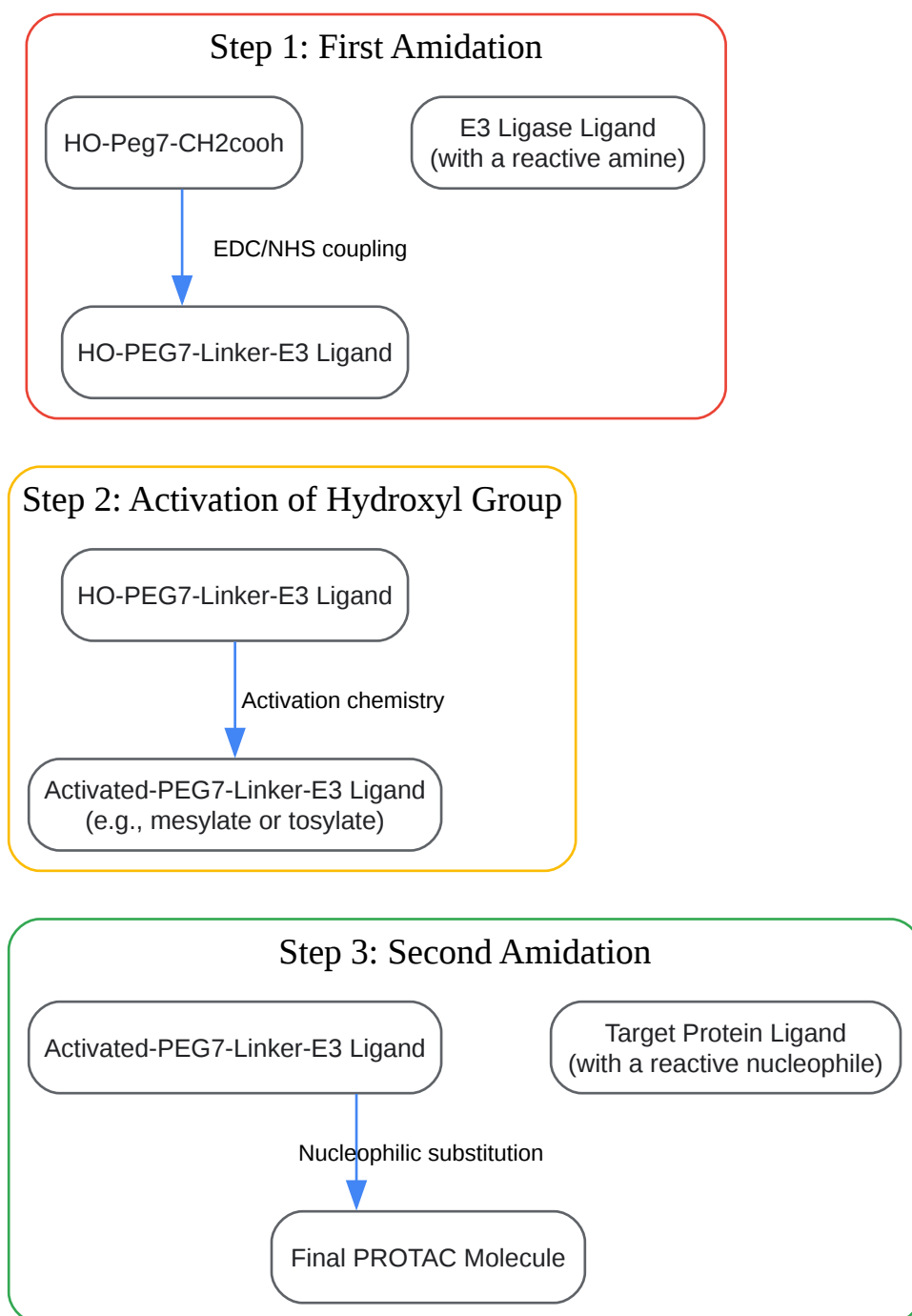
Caption: Experimental workflow for protein conjugation.

## Protocol 2: Role as a Linker in PROTAC Synthesis

**HO-Peg7-CH2cooh** is frequently employed as a flexible and hydrophilic linker in the synthesis of PROTACs.[1][2] The linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.

General PROTAC Assembly Strategy:

The synthesis of a PROTAC using this linker typically involves sequential amide bond formations.



[Click to download full resolution via product page](#)

Caption: Logical workflow for PROTAC synthesis.

## Quantitative Data

The following table presents representative quantitative data that could be expected during the synthesis and application of **HO-Peg7-CH<sub>2</sub>cooh** derivatives. Please note that these are illustrative values and actual results will vary depending on the specific reaction conditions and substrates.

Parameter	Typical Value Range	Notes
Yield of NHS-ester activation	> 90%	Can be monitored by TLC or HPLC.
Protein Conjugation Efficiency	30-70%	Highly dependent on protein accessibility and reaction conditions.
PROTAC Synthesis Step Yields	50-80% per step	Purification is critical after each step to ensure high purity of the final product.
Final PROTAC Purity	> 95%	Determined by HPLC and characterized by Mass Spectrometry and NMR.

## Conclusion

**HO-Peg7-CH<sub>2</sub>cooh** is a versatile and valuable tool for researchers in drug development and biotechnology. Its well-defined structure, hydrophilicity, and dual-functional handles enable the precise construction of complex biomolecules, including antibody-drug conjugates and PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this important PEG linker in a research setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HO-Peg7-CH2cooh CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11825943#ho-peg7-ch2cooh-cas-number-and-molecular-weight]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)